(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with bromine, fluorine, and thiazole groups, enhancing its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the chromene core, followed by the introduction of the bromine and fluorine substituents through halogenation reactions. The thiazole group is then incorporated via a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs with different biological or chemical properties.
Scientific Research Applications
(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide
- 2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- 6-bromo-2H-chromene-3-carboxamide
Uniqueness
Compared to these similar compounds, (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide stands out due to the presence of both bromine and thiazole groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups enhances its versatility and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H11BrFN3O2S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
6-bromo-2-(2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrFN3O2S/c20-12-5-6-16-11(9-12)10-13(17(25)24-19-22-7-8-27-19)18(26-16)23-15-4-2-1-3-14(15)21/h1-10H,(H,22,24,25) |
InChI Key |
UGANOPCEVGJQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)F |
Origin of Product |
United States |
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